molecular formula C18H16ClN3O2S B2877192 N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 833432-01-2

N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No. B2877192
CAS RN: 833432-01-2
M. Wt: 373.86
InChI Key: MGUXAQWJADTHCO-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide, also known as BFM-1, is a novel pyrimidine derivative that has been synthesized for scientific research purposes. This compound is of particular interest due to its potential applications in cancer research and treatment.

Mechanism of Action

The exact mechanism of action of N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell survival and proliferation. N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, as well as the NF-κB and STAT3 transcription factors.
Biochemical and Physiological Effects
N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide has been found to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis and metastasis, which are critical processes in cancer progression. In addition, N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide has been found to modulate the immune system, enhancing the anti-tumor response of T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anti-cancer activity at low concentrations. However, N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, more research is needed to fully understand the toxicity and pharmacokinetics of N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide.

Future Directions

There are several potential future directions for research on N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide. One area of interest is the development of more water-soluble derivatives of N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide that could be more easily administered in vivo. Another area of interest is the investigation of the synergistic effects of N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide with other anti-cancer agents, which could lead to more effective combination therapies. Finally, more research is needed to fully understand the mechanisms of action and potential side effects of N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide, which could inform the development of more targeted and effective cancer treatments.

Synthesis Methods

The synthesis of N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide involves a multi-step process that begins with the reaction of 2,4-dichloropyrimidine with benzylamine to form N-benzyl-2,4-dichloropyrimidine. This intermediate is then reacted with furan-2-ylmethylamine to form N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide. The final product is obtained through a purification process that involves recrystallization and chromatography.

Scientific Research Applications

N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in a variety of cancer cell lines and animal models. N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide has also been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-25-18-20-10-15(19)16(21-18)17(23)22(12-14-8-5-9-24-14)11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUXAQWJADTHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidine-4-carboxamide

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